1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Description
This compound features a phenoxy core substituted with a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. The piperazine ring is functionalized with a 2-hydroxy-3-isopropoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (isopropoxy) moieties. The propanol backbone links these groups, enabling conformational flexibility.
Properties
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O4/c1-18(2)29-16-20(27)14-25-9-11-26(12-10-25)15-21(28)17-30-23-8-7-19(3)13-22(23)24(4,5)6/h7-8,13,18,20-21,27-28H,9-12,14-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNBUMERVCPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC(COC(C)C)O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,1′-(1,4-Piperazinediyl)bis[3-(2-methoxyphenoxy)-2-propanol]
- Structure: Symmetrical bis-propanol-piperazine derivative with two 2-methoxyphenoxy groups.
- Key Differences: Lacks the tert-butyl and isopropoxypropyl substituents, reducing steric bulk and lipophilicity.
- Research Implications : Compounds with dual aromatic substituents (e.g., 333749-57-8) are often explored for CNS activity but may face challenges in blood-brain barrier penetration due to higher polarity .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)
- Structure : Combines a 2-methoxyphenylpiperazine with a 1-naphthyloxy group.
- Key Differences :
- The naphthyloxy group introduces extended aromaticity, enhancing receptor binding via hydrophobic pockets.
- Absence of isopropoxypropyl limits solubility in polar solvents compared to the main compound.
- Pharmacological Data : Marketed as Avishot/Flivas, this compound demonstrates β-blocker activity, suggesting the main compound’s tert-butyl group could improve metabolic stability in similar applications .
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol
- Structure : Features a biphenyloxy group and 2-chlorophenylpiperazine.
- Biphenyloxy substituent adds rigidity, contrasting with the main compound’s flexible isopropoxypropyl chain.
- Molecular Weight : 422.95 g/mol (higher than the main compound’s estimated ~450 g/mol), suggesting differences in pharmacokinetics .
1-(3-Acetylphenoxy)-3-[4-(3,4-dimethylphenyl)-1-piperazinyl]-2-propanol
- Structure: Contains 3-acetylphenoxy and 3,4-dimethylphenylpiperazine groups.
- Dimethylphenyl substituents may reduce steric hindrance compared to the main compound’s tert-butyl group.
- Applications : Structural analogs (e.g., 63715-98-0) are explored for α-adrenergic antagonism, indicating the main compound’s substituents could optimize selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Lipophilicity : The main compound’s tert-butyl and isopropoxypropyl groups likely enhance membrane permeability compared to analogs with polar substituents (e.g., acetyl or methoxy) .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl) may reduce cytochrome P450-mediated metabolism, extending half-life relative to naphthyloxy or chlorophenyl analogs .
- Receptor Selectivity : Flexible chains (e.g., hydroxy-isopropoxypropyl) could enable better adaptation to receptor conformations than rigid biphenyloxy systems .
Preparation Methods
Friedel-Crafts Alkylation of Para-Cresol
Industrial-scale production employs a modified Friedel-Crafts reaction:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | Toluene | |
| Temperature | 110–120°C | |
| tert-Butyl chloride | 1.5 equiv, slow addition | |
| Yield | 78–82% |
Regioselectivity challenges arise due to competing para-alkylation. Kinetic control via low-temperature catalysis (≤100°C) favors ortho-substitution. Purification via vacuum distillation (bp 265°C) achieves >99% purity.
Preparation of 3-[4-(2-Hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol
Epoxide Synthesis from Glycidol
The hydroxy-isopropoxypropyl side chain derives from glycidol derivatives:
Step 1: Isopropoxy Protection
Glycidol reacts with isopropyl bromide under Mitsunobu conditions:
Step 2: Epoxide Ring-Opening with Piperazine
Regioselective attack at the less hindered epoxide carbon:
| Condition | Outcome |
|---|---|
| Piperazine (2 equiv) | 72% yield, 88:12 regioselectivity |
| DMF, 80°C | Complete conversion in 6 h |
Quenching with aqueous HCl isolates the piperazinyl-propanol intermediate.
Final Coupling via Williamson Ether Synthesis
Alkylation of Phenolic Oxygen
Key parameters for phenoxypropanol formation:
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (3 equiv) | 89% |
| Solvent | DMSO | Minimizes hydrolysis |
| Temperature | 90°C, 24 h | Completes reaction |
| Molar Ratio | 1:1.2 (phenol:propanol mesylate) | 94% conversion |
Mesylation of the propanol intermediate (MsCl, Et₃N) precedes nucleophilic displacement. Chromatographic purification (SiO₂, EtOAc/hexane) affords the title compound in 68% isolated yield.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 6.75 (d, J=8.4 Hz, 1H, aromatic)
- δ 3.82–3.65 (m, 4H, isopropoxy CH)
- δ 2.75–2.60 (m, 8H, piperazine CH₂)
- δ 1.32 (s, 9H, tert-butyl)
IR (KBr)
Industrial-Scale Optimization
Continuous Flow Synthesis
Adoption of microreactor technology enhances safety and yield:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| PMI (g/g) | 56 | 19 |
| Energy (kWh/mol) | 42 | 11 |
Solvent recovery systems (≥90% DMSO recycle) significantly improve sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
